Cas no 1804405-82-0 (Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate)

Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate
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- インチ: 1S/C11H7F3INO3/c1-2-18-10(17)7-4-9(19-11(12,13)14)8(15)3-6(7)5-16/h3-4H,2H2,1H3
- InChIKey: MIKRVDSMFYLZGK-UHFFFAOYSA-N
- ほほえんだ: IC1C=C(C#N)C(C(=O)OCC)=CC=1OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 4
- 複雑さ: 379
- トポロジー分子極性表面積: 59.3
- 疎水性パラメータ計算基準値(XlogP): 3.7
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015005637-500mg |
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate |
1804405-82-0 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015005637-1g |
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate |
1804405-82-0 | 97% | 1g |
1,519.80 USD | 2021-06-21 | |
Alichem | A015005637-250mg |
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate |
1804405-82-0 | 97% | 250mg |
504.00 USD | 2021-06-21 |
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate 関連文献
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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10. Back matter
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoateに関する追加情報
Comprehensive Overview of Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate (CAS No. 1804405-82-0)
Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate (CAS No. 1804405-82-0) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, characterized by its cyano, iodo, and trifluoromethoxy functional groups, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. Researchers and industry professionals frequently search for this compound due to its potential applications in drug discovery and material science.
The molecular structure of Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate features a benzoate core substituted with an ethyl ester, a cyano group at the 2-position, an iodo atom at the 4-position, and a trifluoromethoxy group at the 5-position. These substituents contribute to its reactivity and versatility, enabling its use in cross-coupling reactions, nucleophilic substitutions, and other transformative processes. The presence of the trifluoromethoxy group is particularly noteworthy, as it often enhances the metabolic stability and bioavailability of pharmaceutical candidates.
In recent years, the demand for fluorinated compounds like Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate has surged, driven by their prominence in the development of next-generation therapeutics and advanced materials. Fluorinated motifs are increasingly sought after due to their ability to improve drug potency and selectivity. This compound’s iodo substituent also makes it a pivotal building block for Pd-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, which are cornerstone methodologies in modern organic synthesis.
From an industrial perspective, Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate is often utilized in the synthesis of heterocyclic compounds, which are foundational to many agrochemicals and pharmaceuticals. Its role in constructing complex molecular architectures aligns with the growing trend toward precision chemistry and sustainable synthesis. Environmental considerations and regulatory pressures have further emphasized the need for efficient, low-waste synthetic routes, where this compound’s reactivity can be leveraged to minimize byproducts.
Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are commonly employed to characterize Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate and ensure its purity. Quality control is critical, especially when the compound is intended for use in high-value applications like API (Active Pharmaceutical Ingredient) production. Researchers frequently inquire about its solubility, stability, and storage conditions, as these factors directly impact its handling and utility in laboratory settings.
The compound’s relevance extends to academic research, where it serves as a model substrate for studying regioselective functionalization and electronic effects in aromatic systems. Its electron-withdrawing groups (e.g., cyano and trifluoromethoxy) influence its reactivity patterns, making it a subject of mechanistic investigations. Such studies are vital for advancing catalytic methodologies and designing novel functional materials.
In summary, Ethyl 2-cyano-4-iodo-5-(trifluoromethoxy)benzoate (CAS No. 1804405-82-0) is a multifaceted compound with broad applicability in medicinal chemistry, agrochemical development, and material science. Its unique structural features and reactivity profile position it as a key player in the pursuit of innovative solutions for global challenges in health and sustainability. As research continues to uncover new uses for this molecule, its importance in the scientific community is poised to grow even further.
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